InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3
. The Canonical SMILES representation is CCCCOC(=O)C(CC)C(=O)OCCCC
.
Ethylmalonic acid dibutyl ester is derived from ethylmalonic acid (CAS Number: 300-85-8), a compound that features two carboxylic acid groups and an ethyl group. The dibutyl ester form is created by esterifying ethylmalonic acid with butanol, resulting in the formation of two butyl groups attached to the carboxylic acid moieties. This compound can be classified under the category of esters, particularly diesters, which are formed from the reaction of dicarboxylic acids with alcohols.
The synthesis of ethylmalonic acid dibutyl ester typically involves the reaction between ethylmalonic acid and butanol in the presence of a catalyst or under specific conditions to facilitate esterification. Common methods include:
The molecular structure of ethylmalonic acid dibutyl ester can be represented by its chemical formula . The structure features two butyl groups attached to the carboxylic functional groups of ethylmalonic acid.
Ethylmalonic acid dibutyl ester participates in various chemical reactions typical for esters:
The mechanism of action for ethylmalonic acid dibutyl ester primarily involves its role as a reagent in various organic transformations. Its ability to undergo hydrolysis makes it valuable for synthesizing carboxylic acids from esters. In derivatization applications, it can enhance the volatility and detectability of compounds during chromatographic analyses, such as gas chromatography-mass spectrometry.
Ethylmalonic acid dibutyl ester exhibits several notable physical and chemical properties:
Ethylmalonic acid dibutyl ester has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: